molecular formula C24H21ClN4O2S2 B2630873 N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-45-9

N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2630873
CAS No.: 923147-45-9
M. Wt: 497.03
InChI Key: PCSREFZIWYWVGJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a chemical compound provided for research and development purposes. This product is characterized by a molecular formula of C 24 H 21 ClN 4 O 2 S 2 and a molecular weight of 497.03 g/mol . It is assigned the CAS Registry Number 923147-45-9 . The compound is supplied with a minimum purity of 90% and is intended for use in scientific investigations. Its complex structure, featuring a pyridazine core linked to a substituted thiazole and an acetamide group, suggests potential as a key intermediate or candidate for pharmacological screening, particularly in the development of novel small-molecule therapeutics. Researchers can utilize this compound in various in vitro assays to explore its mechanism of action and biochemical interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-15-23(33-24(27-15)16-7-5-8-18(12-16)31-2)20-10-11-22(29-28-20)32-14-21(30)26-13-17-6-3-4-9-19(17)25/h3-12H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSREFZIWYWVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of the 2-chlorophenyl group may enhance the lipophilicity and biological interaction of the molecule.

Anticancer Activity

Recent studies have indicated that compounds with thiazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown selective cytotoxicity against various cancer cell lines. In one study, a compound similar to this compound demonstrated an IC50 value of less than 1 μM against A549 human lung adenocarcinoma cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
N/AA549<1
IT10Mtb2.32
IT06Mtb2.03

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. For example, related compounds showed MIC values ranging from 3.12 to 12.5 µg/mL . These findings indicate that this compound may possess similar properties.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)Reference
N/AStaphylococcus aureus3.12
N/AEscherichia coli12.5

Anti-inflammatory Activity

Thiazole-containing compounds are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific activity of this compound in this regard has yet to be fully elucidated but is an area of active research.

Case Studies

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for anticancer activity against different cancer cell lines, highlighting the importance of substituents on the thiazole ring for enhancing activity .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against bacterial strains, revealing promising results that suggest further exploration into their mechanisms of action .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide in combating cancer.

Case Study: Thiazole Derivatives

A series of thiazole-integrated compounds have been synthesized and tested for their anticancer properties. For instance, compounds derived from thiazole structures exhibited promising results against various cancer cell lines, including human glioblastoma and melanoma. One particular compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential for further development in cancer treatment .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (mM)
Compound 19A549 (lung adenocarcinoma)23.30 ± 0.35
Compound 20U251 (glioblastoma)Active
Compound 22HT29 (colon cancer)2.01

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. In a study involving picrotoxin-induced convulsion models, thiazole derivatives were synthesized and tested for their ability to prevent seizures.

Case Study: Anticonvulsant Screening

One derivative displayed significant anticonvulsant properties, effectively eliminating the tonic extensor phase in subjects. The structure-activity relationship (SAR) analysis suggested that specific functional groups on the thiazole ring are crucial for enhancing anticonvulsant activity .

Antibacterial and Antifungal Activity

In addition to anticancer and anticonvulsant applications, this compound has demonstrated antibacterial and antifungal properties.

Research Findings

A variety of thiazole-pyridine hybrids have been synthesized and tested against common bacterial strains. The results indicated moderate to high antibacterial activity, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Features Substituents Key Differences Reference
Target Compound Pyridazine-thiazole-acetamide 2-Chlorobenzyl, 3-methoxyphenyl, methyl-thiazole Unique combination of pyridazine and thiazole rings N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide 4-Chlorophenyl, cyano Pyrazole instead of thiazole-pyridazine; lacks sulfur linkage
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide Oxadiazole-acetamide Diphenylmethyl, pyrazinyl Oxadiazole core replaces thiazole-pyridazine; differing electronic profile
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-Morpholinyl)-4-Pyrimidinyl]Amino]-5-Thiazolecarboxamide Thiazole-pyrimidine-carboxamide Morpholinyl, chloro-methylphenyl Pyrimidine instead of pyridazine; carboxamide vs. sulfanyl-acetamide
2-{[4-Allyl-5-(3-Hydroxy-2-Naphthyl)-4H-1,2,4-Triazol-3-yl]Thio}-N-(3-Methoxyphenyl)Acetamide Triazole-acetamide Allyl, naphthyl, 3-methoxyphenyl Triazole core; allyl and naphthyl substituents alter steric bulk

Key Observations:

  • Heterocycle Diversity : The target’s pyridazine-thiazole system is distinct from pyrazole (), oxadiazole (), or triazole () cores in analogues, impacting electronic properties and binding affinity.
  • Substituent Effects : The 3-methoxyphenyl group may enhance solubility compared to chlorophenyl analogues (), while the methyl-thiazole group reduces steric hindrance relative to diphenylmethyl ().

Q & A

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) .

Q. Table 1: Representative Reaction Conditions

StepSolventTemp (°C)Catalyst/ReagentYield (%)Reference
Thiazole formationEthanol80H₂SO₄ (cat.)65–70
Pyridazine couplingDMF120Pd(PPh₃)₄, K₂CO₃50–55
Acetamide conjugationDCMRTEDC, HOBt75–80

Which spectroscopic methods confirm the compound’s structural integrity and purity?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: δ 8.2–8.5 ppm (pyridazine protons), δ 6.8–7.4 ppm (aromatic protons from thiazole and chlorophenyl groups), δ 4.3 ppm (CH₂S) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole C-S at ~165 ppm .
  • Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₂₅H₂₂ClN₅O₂S₂; calculated [M+H]⁺: 564.09) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Systematic Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to modulate solubility and binding .
  • In Silico Guidance : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR PDB: 1M17) .

Q. Table 2: Example SAR Findings

Modification SiteSubstituentBiological Activity (IC₅₀, μM)Selectivity IndexReference
Thiazole C4Methyl → EthylEGFR: 0.8 → 1.21.5-fold ↓
Pyridazine C6H → NO₂VEGFR2: 0.5 → 0.32.0-fold ↑

How should researchers resolve contradictions in reported solubility and stability data?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., PBS pH 7.4, 37°C) with LC-MS monitoring .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., ChemAxon) to identify outliers .
  • Advanced Characterization : Perform dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

What strategies elucidate the compound’s mechanism of action?

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots .
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in murine models .

How can computational modeling optimize pharmacokinetic properties?

  • QSAR Models : Train models on datasets of similar acetamide derivatives to predict logP, clearance, and bioavailability .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to identify critical interactions .

What methodologies validate in vivo efficacy and toxicity?

  • Xenograft Models : Administer the compound (10–50 mg/kg, oral) to nude mice with implanted tumors; monitor tumor volume and serum biomarkers .
  • Toxicokinetics : Assess liver/kidney function (ALT, creatinine) and histopathology post-administration .

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